

# Application Note: Capillary Electrophoresis for the Separation of Ranitidine S-oxide

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## Compound of Interest

Compound Name: *Ranitidine S-oxide*

Cat. No.: *B1678810*

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## Abstract

This application note details a robust capillary electrophoresis (CE) method for the separation and analysis of Ranitidine and its primary metabolite and impurity, **Ranitidine S-oxide**. Capillary Zone Electrophoresis (CZE) offers a powerful alternative to traditional HPLC methods, providing high efficiency, rapid analysis times, and reduced solvent consumption. The described protocol is suitable for the quality control of ranitidine in pharmaceutical formulations and for its determination in the presence of its related substances.

## Introduction

Ranitidine is a histamine H2-receptor antagonist widely used to decrease stomach acid production. During its metabolism and upon degradation, various related substances can be formed, including **Ranitidine S-oxide**.<sup>[1][2]</sup> Regulatory requirements necessitate the accurate monitoring of these impurities to ensure the safety and efficacy of the drug product. Capillary electrophoresis is an analytical technique that separates species based on their charge-to-size ratio in an electric field, offering high-resolution separation of closely related compounds.<sup>[3]</sup> This note provides a detailed protocol for the separation of Ranitidine from **Ranitidine S-oxide** using CZE.

## Experimental

## Instrumentation and Consumables

- Capillary Electrophoresis System with UV detection
- Fused-silica capillary (e.g., 50  $\mu\text{m}$  i.d., effective length 40 cm)
- Data acquisition and processing software

## Reagents and Solutions

- Ranitidine Hydrochloride Reference Standard
- **Ranitidine S-oxide** Reference Standard
- Sodium Dihydrogen Phosphate
- Phosphoric Acid
- Sodium Hydroxide
- Deionized Water

## Standard and Sample Preparation

- Buffer Preparation (Running Buffer): Prepare a 50 mM sodium phosphate buffer by dissolving the appropriate amount of sodium dihydrogen phosphate in deionized water. Adjust the pH to 2.5 with phosphoric acid. Filter the buffer through a 0.45  $\mu\text{m}$  filter before use.
- Capillary Conditioning: At the beginning of each day, condition the new capillary by flushing with 1 M Sodium Hydroxide for 20 minutes, followed by deionized water for 20 minutes, and finally with the running buffer for 30 minutes. Between injections, flush the capillary with 0.1 M Sodium Hydroxide for 2 minutes, deionized water for 2 minutes, and then the running buffer for 5 minutes.
- Standard Solution: Prepare a stock solution of Ranitidine Hydrochloride and **Ranitidine S-oxide** in deionized water at a concentration of 1 mg/mL. Further dilute with deionized water to a working concentration of 100  $\mu\text{g/mL}$  for each analyte.

- **Sample Solution:** For the analysis of pharmaceutical dosage forms, an appropriate amount of the crushed tablet or liquid formulation should be dissolved in deionized water to achieve a nominal concentration of 100 µg/mL of ranitidine. The solution should be sonicated and centrifuged or filtered to remove any excipients.

## Capillary Electrophoresis Method

The separation is achieved using Capillary Zone Electrophoresis (CZE).

Parameter	Condition
Capillary	Fused silica, 50 µm i.d., 48.5 cm total length (40 cm effective length)
Running Buffer	50 mM Sodium Phosphate, pH 2.5
Applied Voltage	+25 kV
Temperature	25 °C
Injection	Hydrodynamic injection at 50 mbar for 5 seconds
Detection	UV detection at 214 nm

## Results and Discussion

Under the optimized CZE conditions, baseline separation of Ranitidine and **Ranitidine S-oxide** is achieved in under 10 minutes. At a pH of 2.5, both analytes are positively charged, with their separation being driven by differences in their charge-to-mass ratios.

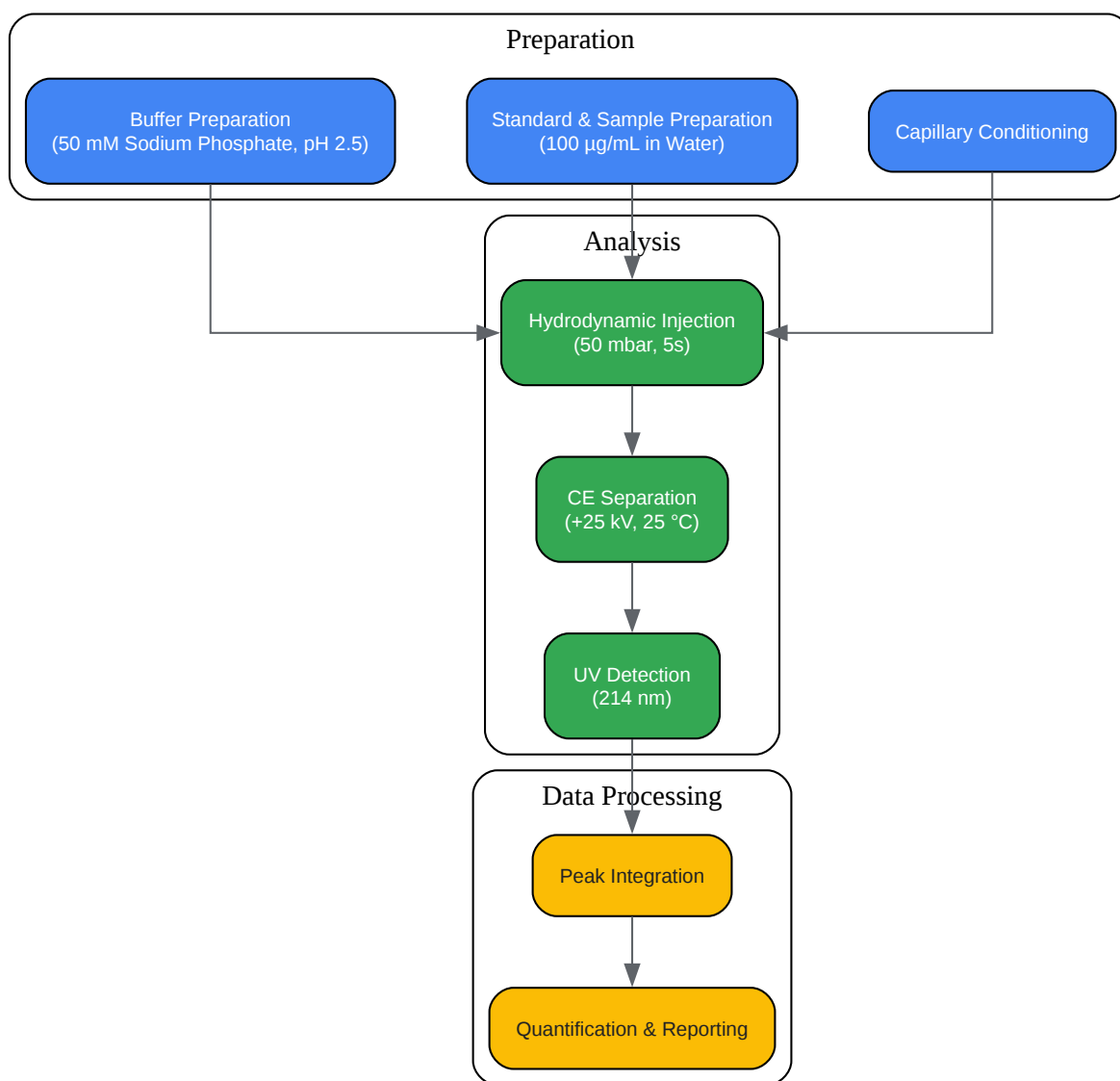
## Quantitative Data

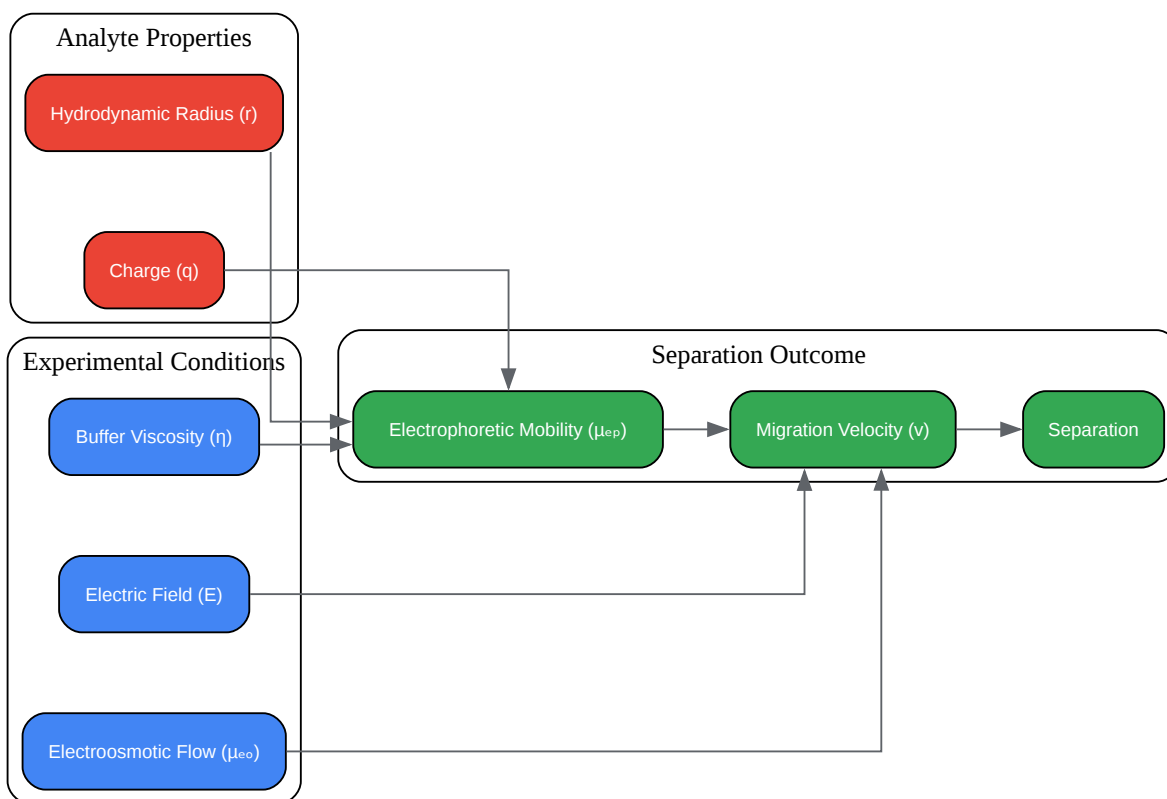
The following table summarizes the expected migration times and resolution for the separation of Ranitidine and **Ranitidine S-oxide** based on the described method.

Analyte	Migration Time (min)	Peak Area (arbitrary units)	Resolution (Rs)
Ranitidine	6.2	15000	-
Ranitidine S-oxide	7.5	12000	> 2.0

Note: The quantitative data presented is illustrative and may vary depending on the specific instrumentation and experimental conditions.

## Experimental Workflow





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